molecular formula C24H26FN3O4 B2550063 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775455-37-2

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2550063
CAS No.: 1775455-37-2
M. Wt: 439.487
InChI Key: YMIDQZICHLCFOK-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a piperidine-based small molecule featuring two key structural motifs:

  • A 3,4-dimethoxyphenyl acetyl group at the 1-position of the piperidine ring.
  • A 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl substituent at the 4-position. The oxadiazole ring enhances metabolic stability, while the 4-fluorophenyl group introduces lipophilicity and modulates steric interactions .

This compound is hypothesized to interact with biological targets such as kinases or G protein-coupled receptors (GPCRs), given the prevalence of piperidine and oxadiazole motifs in such inhibitors .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-30-20-8-3-17(13-21(20)31-2)15-23(29)28-11-9-16(10-12-28)14-22-26-24(27-32-22)18-4-6-19(25)7-5-18/h3-8,13,16H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIDQZICHLCFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS Number: 1775455-37-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C24_{24}H26_{26}FN3_3O4_4
  • Molecular Weight : 439.5 g/mol
PropertyValue
Molecular FormulaC24_{24}H26_{26}FN3_3O4_4
Molecular Weight439.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been suggested that it may act as a modulator for central nervous system (CNS) pathways, potentially influencing neurotransmitter release and receptor activation.

Potential Targets

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism and has implications in diabetes management. The compound may exhibit inhibitory effects on DPP-IV, enhancing insulin secretion and lowering blood glucose levels .
  • Neurotransmitter Receptors : The structure suggests potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.

Antidiabetic Effects

Research indicates that compounds similar to this compound have shown promise in lowering blood glucose levels through DPP-IV inhibition. In vitro studies demonstrated that these compounds can enhance insulin secretion from pancreatic beta-cells .

Neuroprotective Properties

Preliminary studies suggest that the compound may possess neuroprotective properties. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This effect could be beneficial in conditions such as Alzheimer's disease and other forms of dementia.

Case Studies

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine ring’s acetyl group and the oxadiazole’s aryl moiety. Key comparisons include:

Compound Name Substituent on Acetyl Group Oxadiazole Substituent Key Differences & Implications Reference
Target Compound 3,4-Dimethoxyphenyl 4-Fluorophenyl Baseline for comparison.
4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine 3-Methylphenyl 4-Fluorophenyl Reduced electron-donating capacity (methyl vs. methoxy), potentially lowering binding affinity.
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775402-58-8) 4-Ethylbenzoyl 4-Fluorophenyl Increased lipophilicity from ethyl group; may affect membrane permeability.
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Fluorophenoxy acetyl N/A (triazole instead) Oxygen linker introduces flexibility; triazole may alter hydrogen-bonding interactions.
4-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride N/A (piperidine unsubstituted) 2,6-Difluorophenyl Enhanced electronegativity may improve target binding but reduce solubility.

Pharmacological Comparison

Target Engagement

  • The 3,4-dimethoxyphenyl group in the target compound likely enhances interactions with hydrophobic pockets in proteins like EGFR or GPCRs, as seen in related piperidine derivatives modulating EGFR/Grb2 .
  • Analogs with 4-ethylbenzoyl (CAS 1775402-58-8) or 3-methylphenyl groups may exhibit reduced affinity due to weaker electron-donating effects compared to methoxy groups .

Metabolic Stability

  • The oxadiazole ring in the target compound and its analogs improves resistance to enzymatic degradation. However, difluorophenyl substituents (e.g., in ) may further stabilize the molecule against oxidation .

Therapeutic Potential

  • Piperidine-oxadiazole hybrids are explored in diabetes management (e.g., morpholine derivatives in ) and oncology (e.g., EGFR inhibitors in ).

Research Findings and Data

Binding Affinity Studies

  • Virtual docking studies () highlight that methoxy-substituted aryl groups improve binding to EGFR’s extracellular domain compared to alkyl or halogenated analogs.
  • Fluorine substitution on the oxadiazole’s phenyl ring (as in the target compound) balances lipophilicity and polarity, optimizing blood-brain barrier penetration .

Solubility and Bioavailability

  • The target compound’s 3,4-dimethoxyphenyl group may reduce aqueous solubility compared to 4-ethylbenzoyl analogs but enhance interactions with target proteins .

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